molecular formula C44H63N11O13 B1329896 H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH CAS No. 90331-82-1

H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH

Cat. No. B1329896
CAS RN: 90331-82-1
M. Wt: 954 g/mol
InChI Key: OHIZVORKJVKXKL-RLEGQPMYSA-N
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Description

“H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH” is a water-soluble polypeptide . It has been developed as a substrate for aspartic proteinases of animal and microbial origin, including pepsin and cathepsin D . It is soluble over a wide pH range, with the Km values showing only little variation (Km = 80 µM at pH 3.1 and 37°C for porcine pepsin) .


Chemical Reactions Analysis

“H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH” serves as a substrate for certain enzymes, including pepsin and cathepsin D . These enzymes catalyze the hydrolysis of the peptide, a chemical reaction that breaks the peptide bonds between the amino acids.


Physical And Chemical Properties Analysis

“H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH” is a water-soluble polypeptide . It is soluble over a wide pH range .

Scientific Research Applications

Use in Aspartic Proteinase Studies

The chromogenic peptide H-Pro-Thr-Glu-Phe-Phe(4-NO2)-Arg-Leu is utilized to study the hydrolysis by aspartic proteinases from animals and micro-organisms. This specific peptide bond cleavage helps in understanding the kinetic constants and substrate specificity of these enzymes, valuable for structure-function investigations (Dunn et al., 1986).

Application in Dairy Research

A synthetic heptapeptide, which includes H-Pro-Thr-Glu-Phe-[p-nitro-Phe]-Arg-Leu-OH, is used for detecting and assaying cathepsin D in raw bovine milk. Its hydrolysis products, identified through HPLC and mass spectrometry, help in understanding the enzymatic activities in milk (O'driscoll et al., 1999).

Thrombin Receptor Research

Although not directly related to H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH, studies on the N-terminal thrombin receptor peptide with similar structure show its importance in receptor activation and the design of potent agonists. These insights can guide future research on related peptides (Feng et al., 1995).

Role in Cathepsin Research

p-Nitroanilides of amino acids and peptides, similar in structure to H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH, are used to study the specificity of cathepsins H and B in the brain. This research aids in understanding the enzymatic activity and substrate specificity of these important proteases (Azarian et al., 1987).

HIV Research

Peptides similar to H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH undergo hydrolysis catalyzed by HIV-1 and AMV proteases. Such studies are crucial for understanding the enzymatic mechanisms of viruses and could have implications in antiviral drug development (Nashed et al., 1989).

Future Directions

The potential applications of “H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH” lie in biochemical analysis . As a substrate for certain enzymes, it could be used in various assays to study these enzymes’ activity.

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H63N11O13/c1-24(2)21-34(43(65)66)53-38(60)30(12-8-20-48-44(45)46)49-40(62)33(23-27-13-15-28(16-14-27)55(67)68)52-41(63)32(22-26-9-5-4-6-10-26)51-39(61)31(17-18-35(57)58)50-42(64)36(25(3)56)54-37(59)29-11-7-19-47-29/h4-6,9-10,13-16,24-25,29-34,36,47,56H,7-8,11-12,17-23H2,1-3H3,(H,49,62)(H,50,64)(H,51,61)(H,52,63)(H,53,60)(H,54,59)(H,57,58)(H,65,66)(H4,45,46,48)/t25-,29+,30+,31+,32+,33+,34+,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIZVORKJVKXKL-RLEGQPMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C3CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]3CCCN3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H63N11O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

954.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH

CAS RN

90331-82-1
Record name Prolyl-threonyl-glutamyl-phenylalanyl-4-nitrophenylalanyl-arginyl-leucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090331821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH
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Reactant of Route 6
H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH

Citations

For This Compound
6
Citations
BM O'Driscoll, FP Rattray… - Journal of Food …, 1999 - Wiley Online Library
A synthetic heptapeptide (H‐Pro‐Thr‐Glu‐Phe‐[p‐nitro‐Phe]‐Arg‐Leu‐OH) was used as substrate for detection and assay of cathepsin D in raw bovine milk. Cathepsin D produced a …
Number of citations: 50 ift.onlinelibrary.wiley.com
J Unger, H Tschesche - Journal of protein chemistry, 1999 - Springer
… The influence of pH on the activity of FN-gelatinase and FN-lamininase was determined by measuring the initial rates of hydrolysis of 0.2 mM H-Pro-Thr-Glu-Phe-pnitro-Phe-Arg-Leu-OH…
Number of citations: 16 link.springer.com
ME Fuentes, R Varón, M García-Moreno, E Valero - 2005 - degruyter.com
… peptide substrate H-Pro-Thr-Glu-Phe-p-nitroPhe-Arg-Leu-OH at … substrate H-Pro-Thr-Glu-Phe-p-nitroPhe-Arg-Leu-OH for … peptide H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH hydrolysis …
Number of citations: 12 www.degruyter.com
MS Shearman, D Beher, EE Clarke, HD Lewis… - Biochemistry, 2000 - ACS Publications
… activity was monitored with DABACYLγ-Abu-Ser-Gln-Asn-Tyr-Pro-Ile-Gln-EDANS (Bachem), human liver cathepsin D (Sigma) at pH 3.5 with H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH …
Number of citations: 505 pubs.acs.org
CM Bechtold, AK Patick, M Alam… - Antimicrobial agents …, 1995 - Am Soc Microbiol
… ) and pepsin (porcine stomach mucosa; Sigma) was measured by a spectrophotometric assay with 0.1 formate (pH 3), 0.32 mM substrate H-Pro-Thr-Glu-Phe-p-nitro-Phe-ArgLeu-OH (…
Number of citations: 19 journals.asm.org
JC Barrish, E Gordon, M Alam, PF Lin… - Journal of medicinal …, 1994 - ACS Publications
… The assay consisted of 1.6 mL of reaction buffer (0.1 M formate, pH 3), a 10-mL aliquot of peptide substrate H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH (Pro- …
Number of citations: 91 pubs.acs.org

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